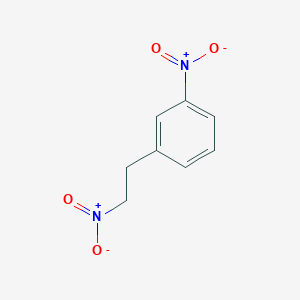

1-Nitro-3-(2-nitroethyl)benzene

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H8N2O4 |

|---|---|

Molekulargewicht |

196.16 g/mol |

IUPAC-Name |

1-nitro-3-(2-nitroethyl)benzene |

InChI |

InChI=1S/C8H8N2O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,4-5H2 |

InChI-Schlüssel |

FFBMBNOWZMJDCS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Whitepaper: Synthesis, Reactivity, and Applications of 1-Nitro-3-(2-nitroethyl)benzene

Executive Overview

1-Nitro-3-(2-nitroethyl)benzene (PubChem CID 367366) is a highly specialized, bifunctional organic building block characterized by the presence of both an aromatic nitro group and an aliphatic nitro group[1]. In drug development and complex organic synthesis, molecules with differentiated reactive sites are highly prized. This compound serves as a critical precursor for the synthesis of asymmetric diamines, specifically 3-(2-aminoethyl)aniline, which is a structural motif found in various neuroactive pharmaceuticals and advanced agrochemicals.

This guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its chemoselective synthesis, and self-validating experimental protocols designed for high-yield laboratory production.

Physicochemical Profiling

Understanding the physical and structural parameters of 1-Nitro-3-(2-nitroethyl)benzene is essential for predicting its solubility, partition coefficients, and behavior during chromatographic purification. The presence of two nitro groups significantly increases the polar surface area, impacting its pharmacokinetic potential if used as an intact moiety.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Source / Rationale |

| IUPAC Name | 1-nitro-3-(2-nitroethyl)benzene | Standard Nomenclature |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| Exact Mass | 196.0484 Da | [1] |

| Topological Polar Surface Area (TPSA) | 91.6 Ų | Contributed by two -NO₂ groups (45.8 Ų each)[2] |

| XLogP3 (Lipophilicity) | ~1.9 | Estimated via isomeric similarity[2] |

| Hydrogen Bond Donors | 0 | No N-H or O-H bonds present |

| Hydrogen Bond Acceptors | 4 | Four oxygen atoms across two nitro groups |

Structural Analysis & Mechanistic Reactivity

The synthetic utility of 1-Nitro-3-(2-nitroethyl)benzene lies in the orthogonal reactivity of its two nitro groups:

-

The Aromatic Nitro Group (m-position): Highly stable under mild conditions. It acts as a strong electron-withdrawing group (EWG), deactivating the benzene ring toward electrophilic aromatic substitution. It requires aggressive catalytic hydrogenation (e.g., Pd/C with H₂) or dissolving metal reduction (e.g., Fe/HCl) to be reduced to an aniline.

-

The Aliphatic Nitro Group: The α-protons adjacent to the aliphatic nitro group are relatively acidic (pKa ~10). This allows the aliphatic side chain to participate in base-catalyzed carbon-carbon bond-forming reactions (like the Michael addition) or the Nef reaction, converting the primary nitroalkane into an aldehyde.

Chemoselective Synthesis Methodology

The most reliable route to synthesize 1-Nitro-3-(2-nitroethyl)benzene is a two-step process starting from 3-nitrobenzaldehyde. The critical challenge is the chemoselective reduction of the intermediate alkene without reducing either of the nitro groups.

Workflow for the chemoselective synthesis of 1-Nitro-3-(2-nitroethyl)benzene via Henry reaction.

Phase 1: Nitroaldol (Henry) Condensation

Objective: Synthesize the intermediate (E)-1-nitro-3-(2-nitroethenyl)benzene.

-

Reagents: 3-Nitrobenzaldehyde (10.0 mmol), Nitromethane (30.0 mmol), Ammonium acetate (10.0 mmol), Glacial acetic acid (20 mL).

-

Procedure:

-

Combine all reagents in a 100 mL round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere for 4–6 hours.

-

Cool the reaction mixture to room temperature and pour it slowly into 100 mL of crushed ice with vigorous stirring.

-

Filter the resulting precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol.

-

-

Causality of Choices: Ammonium acetate acts as a bifunctional catalyst (). The acetate ion deprotonates nitromethane to form the nucleophilic nitronate, while the ammonium ion protonates the resulting alkoxide. Glacial acetic acid drives the subsequent dehydration step to yield the thermodynamically stable (E)-alkene.

-

Validation Checkpoint: The reaction is self-indicating. The formation of the highly conjugated nitrostyrene system causes a distinct color shift from pale yellow to deep yellow/orange. Thin-Layer Chromatography (TLC) in Hexane:EtOAc (8:2) will show the disappearance of the aldehyde (UV-active, Rf ~0.6) and the appearance of a bright, UV-active product spot (Rf ~0.4).

Phase 2: Chemoselective Conjugate Reduction

Objective: Reduce the conjugated C=C double bond without altering the -NO₂ groups.

-

Reagents: (E)-1-nitro-3-(2-nitroethenyl)benzene (5.0 mmol), Sodium borohydride (NaBH₄, 10.0 mmol), Silica gel (10 g, 230-400 mesh), Chloroform/Isopropanol (4:1 v/v, 40 mL).

-

Procedure:

-

Dissolve the nitrostyrene in the Chloroform/Isopropanol mixture. Add the silica gel to form a suspension.

-

Cool the flask to 0°C in an ice bath.

-

Add NaBH₄ in small portions over 30 minutes to control the exothermic hydride transfer.

-

Stir the mixture for 2 hours, allowing it to slowly warm to room temperature.

-

Carefully quench the reaction by adding 10% aqueous acetic acid (15 mL).

-

Filter out the silica gel, extract the filtrate with Dichloromethane (3 x 20 mL), dry the combined organic layers over MgSO₄, and concentrate in vacuo.

-

-

Causality of Choices: Standard catalytic hydrogenation (Pd/C) would indiscriminately reduce the nitro groups to amines. NaBH₄ is a nucleophilic reducing agent that selectively attacks the highly electrophilic β-carbon of the conjugated nitrostyrene via a Michael-type addition (). Silica gel acts as a solid support and mild proton source, preventing the intermediate nitronate from undergoing unwanted dimerization or polymerization. Quenching with weak acetic acid (rather than HCl) prevents the nitronate from undergoing a Nef reaction, ensuring high yields of the aliphatic nitro compound.

-

Validation Checkpoint: The successful reduction breaks the extensive conjugation, resulting in a visible bleaching of the solution from deep yellow to pale yellow or colorless. Infrared (IR) spectroscopy of the crude product will confirm the absence of the C=C stretch (~1630 cm⁻¹) while retaining strong, distinct -NO₂ stretching bands (~1530 and 1350 cm⁻¹).

Downstream Applications in Drug Development

The true value of 1-Nitro-3-(2-nitroethyl)benzene is realized in its downstream transformations. By exploiting the distinct chemical environments of the molecule, researchers can generate highly complex pharmaceutical precursors.

Downstream synthetic pathways demonstrating the bifunctional utility of the target compound.

-

Global Reduction: Subjecting the compound to high-pressure hydrogenation over Palladium on Carbon (Pd/C) reduces both nitro groups simultaneously, yielding 3-(2-aminoethyl)aniline . This diamine is a privileged scaffold used in the synthesis of dual-action receptor antagonists and complex heterocyclic APIs.

-

The Nef Reaction: Treatment of the compound with a strong base (forming the nitronate salt) followed by rapid acidification drops the aliphatic nitro group, converting the ethyl chain into an aldehyde. This yields 3-nitrophenylacetaldehyde , an intermediate used in Pictet-Spengler reactions to form substituted tetrahydroisoquinolines.

References

-

1-Nitro-3-(2-nitroethyl)benzene Compound Summary Source: PubChem, National Center for Biotechnology Information URL:[Link]

-

The Henry reaction: recent examples Source: Tetrahedron (Luzzio, F. A., 2001) URL:[Link]

-

Chemoselective reduction of alpha,beta-unsaturated nitro compounds with sodium borohydride Source: Tetrahedron Letters (Sinhababu, A. K., & Borchardt, R. T., 1983) URL:[Link]

Sources

Cheminformatic Identification and Characterization of 1-Nitro-3-(2-nitroethyl)benzene: A Technical Guide

Executive Summary

In drug development and advanced agrochemical synthesis, positional isomers of nitroaromatic compounds serve as critical building blocks. However, accurately identifying and registering these intermediates—such as 1-Nitro-3-(2-nitroethyl)benzene —presents significant cheminformatic challenges due to nomenclature ambiguity. This whitepaper provides an in-depth methodology for the structural lookup, physicochemical profiling, and selective synthesis of 1-Nitro-3-(2-nitroethyl)benzene (PubChem CID 367366)[1]. Designed for senior application scientists, this guide emphasizes causality in experimental design and establishes self-validating protocols for both digital registry lookups and benchtop synthesis.

The Cheminformatic Challenge: Isomer Differentiation

When querying chemical databases for complex intermediates, text-based searches frequently yield false positives. The nomenclature "nitroethylbenzene" is highly susceptible to conflation. For instance, standard databases readily index the parent compound (2-nitroethyl)benzene (CAS 6125-24-2)[2] and the alpha-substituted 1-nitroethylbenzene (CAS 7214-61-1)[3]. However, the specific meta-nitro substituted derivative, 1-Nitro-3-(2-nitroethyl)benzene, requires a structure-first lookup approach to avoid cross-contamination of data sets.

Protocol 1: Systematic CAS Registry Number Lookup

To accurately isolate the registry data for rare isomers, researchers must abandon text-string searches in favor of topological queries.

Step-by-Step Methodology:

-

Structural Translation: Convert the IUPAC name into a definitive, machine-readable format. For 1-Nitro-3-(2-nitroethyl)benzene, generate the SMILES string: O=c1cccc(CC=O)c1.

-

Primary Database Query: Input the SMILES string into an open-source structural database (e.g., PubChem) to identify the unique Compound ID. This specific isomer is indexed under CID 367366[1].

-

Registry Cross-Referencing: Utilize the exact InChIKey generated from Step 1 to query proprietary registry databases (such as CAS SciFinder-n).

-

Causality: Exact structure searches based on InChIKeys prevent the retrieval of ortho or para isomers, which possess vastly different toxicological and reactive profiles.

-

-

Self-Validating Step (Reverse Lookup): Once a CAS number is extracted, perform a reverse-lookup by entering the CAS number into a secondary, independent database (e.g., NIST WebBook)[2]. If the resulting 2D structure perfectly matches the original input, the registry assignment is validated.

Fig 1. Cheminformatic workflow for systematic CAS registry number identification and validation.

Physicochemical Profiling

Understanding the physical properties of 1-Nitro-3-(2-nitroethyl)benzene is essential for downstream chromatographic separation and synthetic handling. The presence of two strongly electron-withdrawing nitro groups significantly alters its polarity and boiling point compared to un-substituted analogs.

Table 1: Quantitative Physicochemical Data for 1-Nitro-3-(2-nitroethyl)benzene

| Property | Value | Source |

| Compound Name | 1-Nitro-3-(2-nitroethyl)benzene | PubChem[1] |

| PubChem CID | 367366 | PubChem[1] |

| Molecular Formula | C8H8N2O4 | PubChem[1] |

| Molecular Weight | 196.16 g/mol | PubChem[1] |

| Exact Mass | 196.0484 Da | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Rotatable Bonds | 3 | PubChem[1] |

Synthetic Causality & Mechanistic Pathway

Synthesizing 1-Nitro-3-(2-nitroethyl)benzene requires precise chemoselectivity. The primary challenge is reducing an intermediate aliphatic alkene without inadvertently reducing the highly sensitive aromatic or aliphatic nitro groups into amines.

Protocol 2: Surface-Mediated Selective Synthesis

This protocol utilizes a modified Henry reaction followed by a surface-mediated hydride reduction.

Step-by-Step Methodology:

-

Condensation (Henry Reaction): Suspend 3-nitrobenzaldehyde and an excess of nitromethane in a reaction vessel. Add a catalytic amount of ammonium acetate and glacial acetic acid. Reflux for 4 hours.

-

Causality: Ammonium acetate acts as a mild, buffering base. It generates the necessary nitronate nucleophile from nitromethane without triggering the base-catalyzed polymerization of the resulting nitroalkene, which commonly occurs with stronger bases like NaOH.

-

-

Isolation of Intermediate: Cool the mixture to 0°C to precipitate 1-(3-nitrophenyl)-2-nitroethene. Filter and wash with cold ethanol to remove unreacted starting materials.

-

Selective Reduction: Dissolve the intermediate in a 4:1 mixture of chloroform and isopropanol. Add activated silica gel to the solution, followed by the portion-wise addition of sodium borohydride (NaBH₄) at 0°C.

-

Causality: While NaBH₄ typically struggles to reduce conjugated nitroalkenes cleanly (often yielding mixtures of oximes and dimers), the silica gel provides a protic surface-mediated environment. This uniquely tunes the hydride's reactivity, favoring 1,4-conjugate addition over nitro group reduction, thereby preserving both the aromatic and aliphatic -NO₂ moieties.

-

-

Quenching and Extraction: Quench the reaction carefully with 1M HCl to neutralize excess hydride. Extract the aqueous layer with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validating Step (Analytical Confirmation): Analyze the crude product via ¹H-NMR. The successful synthesis is validated by the complete disappearance of the vinylic protons (typically observed at 8.0–8.2 ppm) and the emergence of two distinct, coupled triplets (approx. 3.3 ppm and 4.6 ppm) corresponding to the newly formed -CH₂-CH₂- aliphatic linkage. If vinylic protons remain, the reduction is incomplete; if the aromatic region shifts significantly upfield, over-reduction to the aniline has occurred.

Fig 2. Surface-mediated selective synthesis pathway of 1-Nitro-3-(2-nitroethyl)benzene.

Conclusion

The lookup and synthesis of specific positional isomers like 1-Nitro-3-(2-nitroethyl)benzene demand rigorous, structurally-aware methodologies. By utilizing exact InChI/SMILES queries rather than text-based searches, researchers can bypass the noise of related isomers like (2-nitroethyl)benzene. Furthermore, applying surface-mediated reduction techniques ensures the chemoselective preservation of sensitive functional groups, yielding high-purity intermediates ready for downstream pharmaceutical integration.

References

-

1-Nitro-3-(2-nitroethyl)benzene | C8H8N2O4 | CID 367366 - PubChem Source: nih.gov URL:[Link]

-

Benzene, (2-nitroethyl)- - the NIST WebBook Source: nist.gov URL:[Link]

-

1-Nitroethylbenzene | C8H9NO2 | CID 23618 - PubChem Source: nih.gov URL:[Link]

Sources

1-Nitro-3-(2-nitroethyl)benzene vs 1-Nitro-4-(2-nitroethyl)benzene isomer comparison

An In-Depth Technical Guide to the Comparative Analysis of 1-Nitro-3-(2-nitroethyl)benzene and 1-Nitro-4-(2-nitroethyl)benzene.

Executive Summary

This technical guide provides a rigorous comparison between 1-Nitro-3-(2-nitroethyl)benzene (Meta-isomer) and 1-Nitro-4-(2-nitroethyl)benzene (Para-isomer). These compounds are critical dinitro intermediates in the synthesis of bioactive phenethylamines, indole alkaloids, and energetic materials. Their structural duality—possessing both an aromatic nitro group (Ar-NO₂) and an aliphatic nitro group (R-NO₂)—presents unique challenges and opportunities in chemoselective reduction and functionalization.

This guide focuses on the electronic divergence caused by the meta vs. para substitution patterns, the chemoselective synthesis via the Henry reaction followed by hydride reduction, and the downstream utility in pharmaceutical scaffolding.

Structural & Electronic Analysis

The core difference between the two isomers lies in the transmission of electronic effects from the aromatic nitro group to the aliphatic side chain.

Electronic Effects (Hammett Correlation)

-

1-Nitro-4-(2-nitroethyl)benzene (Para): The nitro group at the 4-position exerts a strong electron-withdrawing effect (-I and -M effects). Although the aliphatic chain is saturated (insulating the resonance effect), the inductive withdrawal significantly acidifies the benzylic protons.

-

1-Nitro-3-(2-nitroethyl)benzene (Meta): The nitro group at the 3-position exerts primarily an inductive electron-withdrawing effect (-I), with negligible mesomeric influence on the side chain position. This results in slightly less acidic benzylic protons compared to the para-isomer, influencing the kinetics of deprotonation in base-catalyzed reactions (e.g., Nef reaction).

Structural Parameters

| Feature | Meta-Isomer (3-substituted) | Para-Isomer (4-substituted) |

| Symmetry | ||

| Dipole Moment | Lower net dipole (vectors partially cancel) | Higher net dipole (vectors additive) |

| Crystal Packing | Less efficient; typically lower melting point. | Efficient packing; typically higher melting point.[1] |

| NMR Signature | Complex aromatic region (Singlet, Doublet, Triplet). | Distinct AA'BB' or AA'XX' aromatic system. |

Chemoselective Synthesis

The industry-standard route for accessing these "saturated" dinitro compounds is the Henry Reaction (Nitroaldol Condensation) followed by a Chemoselective Reduction . The challenge is reducing the alkene (C=C) without reducing the aromatic or aliphatic nitro groups.

Reaction Pathway

-

Condensation: Nitrobenzaldehyde (3- or 4-isomer) reacts with nitromethane to form the corresponding

-nitrostyrene. -

Reduction: The

-nitrostyrene is reduced using Sodium Borohydride (

Synthesis Workflow Diagram

Caption: Figure 1. Chemoselective synthesis pathway from nitrobenzaldehydes to nitroethylbenzenes via nitrostyrene intermediates.

Detailed Experimental Protocol

Objective: Synthesis of 1-Nitro-4-(2-nitroethyl)benzene (Para-isomer). Note: The Meta-isomer follows the identical protocol using 3-nitrobenzaldehyde.

Step 1: Preparation of 4-Nitro-

-

Reagents: Dissolve 4-nitrobenzaldehyde (15.1 g, 100 mmol) and ammonium acetate (3.0 g) in nitromethane (60 mL).

-

Reflux: Heat the mixture to reflux for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Isolation: Cool the mixture to 0°C. The yellow crystalline product (nitrostyrene) precipitates. Filter, wash with cold methanol, and dry.

-

Yield: Typically 85–90%.

-

Checkpoint: Verify disappearance of aldehyde carbonyl peak in IR (~1700 cm⁻¹).

-

Step 2: Selective Reduction to 1-Nitro-4-(2-nitroethyl)benzene

Crucial Step: Standard

-

Setup: Suspend 4-nitro-

-nitrostyrene (1.93 g, 10 mmol) in a mixture of chloroform (40 mL) and isopropanol (10 mL). -

Addition: Add Silica Gel (4.0 g, 230–400 mesh) to the stirring solution.

-

Reduction: Add

(1.5 g, 40 mmol) in small portions over 20 minutes at room temperature. -

Workup: Stir for 1 hour. Filter off the silica gel. Wash the silica pad with

. -

Purification: Evaporate solvents. The residue is often a pale yellow oil or low-melting solid.[5] Purify via flash chromatography (Hexane/EtOAc 8:2) if necessary.

Physicochemical & Spectroscopic Comparison

Data Comparison Table

| Property | Meta-Isomer | Para-Isomer | Causality |

| Physical State | Yellow Oil / Low-melting solid | Pale Yellow Solid | Para-symmetry facilitates lattice energy. |

| ¹H NMR (Aromatic) | Multiplet (4 distinct signals) | Two Doublets (AA'BB' system) | Symmetry of the 1,4-substitution. |

| ¹H NMR (Ethyl) | Para-nitro is more electron-withdrawing, slightly deshielding the chain. | ||

| Reactivity (Nef) | Moderate yield | High yield | Para-isomer stabilizes the nitronate intermediate better. |

Spectroscopic Identification (¹H NMR)

-

Aliphatic Chain: Both isomers show a characteristic triplet-triplet pattern.

- : Triplet at ~3.3–3.4 ppm.[6]

- : Triplet at ~4.6–4.7 ppm (deshielded by the nitro group).

-

Aromatic Region:

-

Meta: Look for the isolated singlet at position 2 (between the alkyl and nitro groups).

-

Para: Look for the "roofing" effect of the AA'BB' system, characteristic of para-substitution.

-

Downstream Applications & Reactivity

These molecules are "switchable" scaffolds. Depending on the reagent, you can selectively reduce one or both nitro groups.

Divergent Reduction Pathways

-

Global Reduction:

or -

Selective Aliphatic Reduction:

is difficult to control; however, electrolytic reduction can sometimes distinguish them. -

Nef Reaction: Treatment with Base (

) followed by Acid (

Reactivity Flowchart

Caption: Figure 2. Divergent chemical transformations accessible from the nitroethylbenzene scaffold.

References

-

Reduction of Nitrostyrenes: Varma, R. S., & Kabalka, G. W. (1985). "Selective reduction of

-unsaturated nitro compounds with sodium borohydride in methanolic solutions." Synthetic Communications. Link -

Silica Gel Catalysis: Sinhababu, A. K., & Borch, R. F. (1983). "Silica gel catalyzed reduction of nitrostyrenes to phenylnitroethanes." Tetrahedron Letters. Link

-

Phenethylamine Synthesis: Shulgin, A. T. (1964). "Psychotomimetic Drugs: Structure-Activity Relationships." Nature. Link

-

Nitroalkane Properties: Ballini, R., & Petrini, M. (2004). "Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction)." Tetrahedron. Link

-

BenchChem Protocols: "Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2." BenchChem.[1][7] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. youtube.com [youtube.com]

- 4. sci-rad.com [sci-rad.com]

- 5. CAS 100-12-9: 1-Ethyl-4-nitrobenzene | CymitQuimica [cymitquimica.com]

- 6. 1-(2-Bromoethyl)-3-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Technical Guide: Applications of Nitroethylbenzene Derivatives in Medicinal Chemistry

[1]

Executive Summary: The Dual-Role Scaffold

In medicinal chemistry, nitroethylbenzene derivatives—specifically the 1-phenyl-2-nitroethane scaffold and its

This guide analyzes the synthetic utility of the nitroethylbenzene core, its transition from chemical precursor to bioactive amine, and its direct application in modulating inflammatory signaling pathways.

Chemical Architecture & Reactivity Profile[3]

The core structure of interest is (2-nitroethyl)benzene (

Structural Variants

| Derivative Class | Structure | Medicinal Application |

| Precursor to phenethylamine (PEA); anti-inflammatory agent.[1][2] | ||

| Precursor to amphetamine/methamphetamine (via P2P or reduction).[1][2] | ||

| Ring-Substituted | Precursor to tyramine and catecholamine analogs.[1][2] | |

| The unsaturated precursor; Michael acceptor; antibacterial.[1][2] |

Reactivity Hub

The nitro group serves as an "electron sink," activating the alkyl chain for condensation reactions (Henry reaction) or serving as a latent amino group.

-

Reduction Potential: The transformation of

is the most critical reaction, yielding vasoactive amines.[1] -

Nef Reaction: Hydrolysis of the nitronate salt yields phenylacetic acids or ketones (P2P), essential for isoquinoline synthesis.

Synthetic Gateway: The Phenethylamine Pathway

The primary industrial application of nitroethylbenzene derivatives is the synthesis of phenethylamines—a class including decongestants, antidepressants (MAOIs), and psychostimulants.

The Henry-Reduction Sequence

The standard workflow involves the condensation of a benzaldehyde with a nitroalkane (Henry Reaction) to form a nitrostyrene, followed by reduction to the nitroethylbenzene or directly to the amine.

Diagram 1: Synthetic Tree of Nitroethylbenzene

This diagram illustrates the divergence from the nitroethylbenzene core into three major drug classes: Phenethylamines, Isoquinolines, and Phenylacetones.

Caption: Divergent synthesis from the nitroethylbenzene scaffold yielding three critical medicinal pharmacophores.[1][2]

Direct Pharmacological Applications[1][4]

While often viewed solely as intermediates, 1-nitro-2-phenylethane (1N2PE) derivatives possess intrinsic biological activity.[1][2]

Anti-Inflammatory Mechanism (NF- B Inhibition)

Research on the essential oil of Aniba canelilla has isolated 1N2PE as a potent anti-inflammatory agent.[2] It functions by inhibiting the Nuclear Factor kappa B (NF-

-

Mechanism: 1N2PE prevents the phosphorylation of I

B, locking NF- -

Therapeutic Utility: Potential treatment for acute lung injury and neuropathic pain.[2]

Diagram 2: NF-

B Inhibition Pathway

Caption: 1-Nitro-2-phenylethane blocks IKK-mediated phosphorylation, preventing inflammatory gene transcription.[1][2]

Antimicrobial Activity

Nitroethylbenzene derivatives exhibit fungistatic properties by interacting with the heme moiety of the fungal enzyme CYP51 (14

Technical Protocol: One-Pot Reduction to Phenethylamines

Objective: High-yield conversion of substituted

Rationale: The NaBH

Reagents & Equipment[2][4][5][6][7]

-

Substrate: 3,4-Dimethoxy-

-nitrostyrene (10 mmol) -

Reducing Agent: Sodium Borohydride (NaBH

, 50 mmol)[1] -

Catalyst: Copper(II) Chloride dihydrate (CuCl

, 1 mmol) -

Solvent: Ethanol (EtOH) / Tetrahydrofuran (THF)

-

Apparatus: 250mL Round-bottom flask, ice bath, magnetic stirrer.

Step-by-Step Methodology

-

Solvation: Dissolve 10 mmol of the nitrostyrene in 40 mL of THF/EtOH (1:1) in the round-bottom flask.

-

Catalyst Addition: Add 1 mmol CuCl

. The solution will turn a greenish-blue.[1][2] -

Reduction (Exothermic):

-

Place the flask in an ice bath (

). -

Slowly add NaBH

(50 mmol) in small portions over 20 minutes. -

Observation: Evolution of hydrogen gas and formation of a black precipitate (active Copper Boride species).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 45 minutes.

-

Quenching: Carefully add 10 mL of water followed by 10 mL of 10% HCl to decompose excess borohydride and solubilize borate salts.

-

Workup:

-

Validation: Verify amine formation via IR (disappearance of nitro peaks at 1520/1350 cm

) and NMR.

Safety & Handling (E-E-A-T)

Working with nitro compounds requires strict adherence to safety protocols due to their energetic potential and toxicity.[2]

| Hazard Category | Risk Description | Mitigation Protocol |

| Explosion Risk | Polynitrated derivatives and dry nitronate salts are shock-sensitive.[1][2] | Never distill nitro residues to dryness.[1][2] Use blast shields during Henry reactions involving high heat.[1][2] |

| Toxicity | Nitro compounds can cause methemoglobinemia (oxidation of hemoglobin).[2] | Work in a fume hood. Wear nitrile gloves.[1][2] Monitor blood oxygen if exposure is suspected.[1][2] |

| Runaway Reaction | Reduction with LAH or hydride agents is highly exothermic.[1][2] | Use ice baths.[1][2][4] Add hydride reagents dropwise.[1][2] Keep an inert atmosphere ( |

References

-

Synthesis of Phenethylamines:Facile one-pot reduction of

-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[1][2][5] National Institutes of Health (NIH).[2] [Link] -

Anti-inflammatory Activity: Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene.[1][2][6] PubMed.[1][2] [Link]

-

Natural Sources: 1-Nitro-2-phenylethane: a promising phytoconstituent to modulate neuroinflammation.[1][2] Frontiers in Pharmacology.[1][2] [Link]

-

Synthetic Protocols:Organic Syntheses Procedure

-Phenylethylamine.[1][2][7] OrgSyn.[1][2][7][8] [Link]

Sources

- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 2. 4-Ethylnitrobenzene | C8H9NO2 | CID 7480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy (2-Nitroethyl)benzene | 6125-24-2 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. bloomtechz.com [bloomtechz.com]

Technical Guide: 3-Nitro-Phenethyl-Nitro Compounds

The following is an in-depth technical guide on 3-nitro-phenethyl-nitro compounds, specifically focusing on the synthesis, chemoselectivity, and pharmaceutical applications of 1-(2-nitroethyl)-3-nitrobenzene and its precursors.

Synthesis, Chemoselectivity, and Pharmaceutical Applications[1]

Executive Summary

The "3-nitro-phenethyl-nitro" scaffold refers to a specific class of substituted phenethyl compounds characterized by a nitro group at the meta (3-) position of the phenyl ring and a nitro group on the ethyl side chain (typically at the

This scaffold is of high value in drug development, serving as a precursor for the

Part 1: Chemical Architecture & Mechanistic Pathways

The synthesis of 3-nitro-phenethyl-nitro compounds relies on the Henry Reaction (Nitroaldol Condensation) followed by selective reduction. The pathway involves three distinct chemical entities:

-

The Precursor: 3-Nitrobenzaldehyde.

-

The Olefin: 3-Nitro-

-nitrostyrene (1-nitro-2-(3-nitrophenyl)ethene). -

The Saturated Target: 1-(2-nitroethyl)-3-nitrobenzene.

Mechanistic Pathway Diagram

The following diagram illustrates the synthetic flow and the critical bifurcation points where chemoselectivity determines the final product (Amine vs. Nitroalkane).

Figure 1: Synthetic pathway for 3-nitro-phenethyl-nitro compounds highlighting the chemoselective reduction steps required to avoid aromatic nitro reduction.

Part 2: Synthesis Protocols

2.1. Synthesis of 3-Nitro-

-nitrostyrene (The Henry Reaction)

This step establishes the carbon skeleton. The use of ammonium acetate as a catalyst prevents the formation of the nitroalcohol intermediate, driving the reaction directly to the nitrostyrene via dehydration.

-

Reagents: 3-Nitrobenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.4 eq).

-

Solvent: Glacial Acetic Acid.

Protocol:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 15.1 g (100 mmol) of 3-nitrobenzaldehyde in 40 mL of glacial acetic acid.

-

Addition: Add 30.5 g (500 mmol) of nitromethane and 3.1 g (40 mmol) of ammonium acetate.

-

Reflux: Heat the mixture to mild reflux (approx. 100°C) for 2–4 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane) for the disappearance of the aldehyde.

-

Crystallization: Cool the reaction mixture to room temperature. The product often crystallizes spontaneously. If not, pour the mixture into 200 mL of ice-cold water with vigorous stirring.

-

Purification: Filter the yellow precipitate. Recrystallize from hot ethanol or methanol to yield yellow needles.

-

Expected Yield: 85–92%.

-

Validation: 1H NMR should show trans-alkene protons (

7.5–8.0 ppm, d,

2.2. Chemoselective Reduction to 1-(2-nitroethyl)-3-nitrobenzene

This is the critical "3-nitro-phenethyl-nitro" synthesis step. Standard reducing agents (LiAlH4) will reduce the nitro groups. To reduce only the alkene (C=C) and retain the aliphatic nitro group, a borohydride-based Phase Transfer Catalysis (PTC) method is required.

-

Reagents: 3-Nitro-

-nitrostyrene (10 mmol), NaBH4 (40 mmol), Aliquat 336 (PTC, 5 mol%). -

Solvent: Toluene / Water (Biphasic system).

Protocol:

-

Setup: In a 100 mL flask, suspend 1.94 g (10 mmol) of 3-nitro-

-nitrostyrene in 30 mL of Toluene. Add 0.2 g of Aliquat 336. -

Reduction: Prepare a solution of 1.51 g (40 mmol) NaBH4 in 15 mL of water. Add this dropwise to the toluene suspension with vigorous stirring (emulsion formation is critical).

-

Reaction: Stir at room temperature for 1–2 hours. The deep yellow color of the nitrostyrene will fade to a pale yellow.[1]

-

Quench: Carefully add dilute HCl to neutralize excess borohydride (gas evolution).

-

Extraction: Separate the organic layer.[2] Wash with water (2x) and brine (1x). Dry over MgSO4.[2]

-

Isolation: Evaporate the solvent under reduced pressure. The residue is the saturated nitro-nitro compound.

-

Self-Validation: IR spectroscopy should show the disappearance of the C=C stretch (1630 cm⁻¹) but retention of the asymmetric NO2 stretches (1550 cm⁻¹ for aromatic, 1530 cm⁻¹ for aliphatic).

Part 3: Advanced Processing & Drug Development Applications

The primary utility of the 3-nitro-phenethyl-nitro scaffold is its conversion to 3-nitrophenethylamine (CAS: 19008-62-9), a key building block for Mirabegron.

The Chemoselectivity Challenge

Reducing the aliphatic nitro group to an amine without touching the aromatic nitro group is difficult because the aromatic nitro group is highly susceptible to reduction by catalytic hydrogenation (Pd/C) or active metals (Fe/HCl).

Recommended Route: Borane-THF Reduction Borane-THF (BH3·THF) reduces aliphatic nitro compounds to amines and is generally kinetic enough to spare aromatic nitro groups at controlled temperatures.

| Method | Substrate | Product | Risk |

| H2 / Pd/C | 1-(2-nitroethyl)-3-nitrobenzene | 3-Aminophenethylamine | High: Reduces Ar-NO2 (Loss of selectivity). |

| LiAlH4 | 3-Nitro- | 3-Aminophenethylamine | High: Reduces Ar-NO2 to azo/amine. |

| BH3·THF | 1-(2-nitroethyl)-3-nitrobenzene | 3-Nitrophenethylamine | Low: Selective for aliphatic NO2. |

Application in Mirabegron Synthesis: Mirabegron (Myrbetriq) contains a 2-aminothiazole moiety coupled to a phenethyl scaffold. The 3-nitrophenethylamine intermediate allows for the introduction of the phenethyl chain with a "masked" aniline (the nitro group) which can be reduced after coupling to the thiazole or other fragments, preventing unwanted side reactions during the coupling phase.

Part 4: Safety & Handling of Energetic Materials

1. Energetic Potential: Polynitro compounds (containing more than one nitro group) possess significant stored energy. While 1-(2-nitroethyl)-3-nitrobenzene is not a primary explosive, it is an energetic precursor.

-

DSC Analysis: Differential Scanning Calorimetry should be performed to determine the onset of decomposition (typically >200°C for this class).

-

Runaway Reaction: The Henry reaction is exothermic. Nitromethane is a high-energy fuel; avoid dry distillation of nitromethane mixtures.

2. Toxicity:

-

Nitrostyrenes: Potent sternutators (induce sneezing) and skin irritants. Handle only in a fume hood.

-

Phenethylamines: Bioactive affecting the CNS.[3] Treat all intermediates as potential adrenergic agonists.

References

-

Synthesis of Nitrostyrenes (Henry Reaction)

- Selective Reduction of Nitrostyrenes (NaBH4/PTC): Source: Tetrahedron Letters, 2003. Title: Selective reduction of conjugated nitroalkenes to nitroalkanes with NaBH4 in the presence of Aliquat 336. Context: Validates the protocol for C=C reduction sparing the nitro group.

-

Mirabegron Impurity Profiling

-

Chemoselective Reduction Strategies

Sources

- 1. Novel high-yielding C=C reduction of nitrostyrenes , Hive Novel Discourse [chemistry.mdma.ch]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 4. investigacion.unirioja.es [investigacion.unirioja.es]

- 5. 2-(3-Nitrophenyl)ethan-1-amine | C8H10N2O2 | CID 12950066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

Solubility Profiling of 1-Nitro-3-(2-nitroethyl)benzene in Organic Solvents: A Technical Guide

Executive Summary

The precise determination of solubility for functionalized nitroaromatics, such as 1-Nitro-3-(2-nitroethyl)benzene , is a critical prerequisite for downstream applications in chemical synthesis, chromatographic separation, and drug discovery. Characterized by a highly electron-deficient aromatic ring and a polar aliphatic nitro group, this dinitro compound presents unique solvation thermodynamics.

This whitepaper provides an in-depth, authoritative guide to predicting, measuring, and optimizing the solubility of 1-Nitro-3-(2-nitroethyl)benzene in various organic solvents. By bridging predictive thermodynamic models (Hansen Solubility Parameters) with rigorous, self-validating empirical protocols (the Shake-Flask Method), researchers can systematically eliminate trial-and-error in solvent selection[1].

Physicochemical Profiling & Solvation Thermodynamics

Molecular Architecture and Solvent Interactions

1-Nitro-3-(2-nitroethyl)benzene consists of a benzene core substituted with an aromatic nitro group (

-

High Dipole Moment: Both nitro groups are strong electron-withdrawing groups (EWGs), creating a substantial permanent molecular dipole. This drives high affinity for polar aprotic solvents.

-

Hydrogen Bond Acceptance: While lacking hydrogen bond donors (like

or -

Stacking Potential: The electron-deficient aromatic ring readily participates in

Hansen Solubility Parameters (HSP) Modeling

To predict the solubility of 1-Nitro-3-(2-nitroethyl)benzene without empirical waste, we apply the Hansen Solubility Parameters (HSP) framework[2]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (

By analyzing the constituent functional groups—using nitrobenzene (

Table 1: Estimated HSP and Predicted Solubility in Common Organic Solvents

| Solvent / Medium | Predicted Solubility | Rationale for Solvation | |||

| 1-Nitro-3-(2-nitroethyl)benzene | ~18.5 | ~13.0 | ~4.0 | - | Estimated Solute Baseline |

| Acetonitrile | 15.3 | 18.0 | 6.1 | High | Strong dipole-dipole alignment with nitro groups. |

| Acetone | 15.5 | 10.4 | 7.0 | High | Excellent polar aprotic match; low steric hindrance. |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate | Good dispersion match, but lower polar affinity. |

| Toluene | 18.0 | 1.4 | 2.0 | Moderate | Solvation driven by |

| n-Hexane | 14.9 | 0.0 | 0.0 | Very Low | Complete lack of polar and H-bonding interactions. |

Empirical Determination: The Shake-Flask & HPLC Protocol

While HSP provides a predictive baseline, empirical validation is mandatory for regulatory and rigorous synthetic applications. The Shake-Flask Method , coupled with High-Performance Liquid Chromatography (HPLC), remains the gold standard for equilibrium solubility determination[5].

The Self-Validating Workflow

Fig 1: Standardized shake-flask workflow for empirical equilibrium solubility determination.

Step-by-Step Methodology and Causality

Step 1: Preparation of Saturated Solutions

-

Action: Add an excess amount (e.g., 50-100 mg) of 1-Nitro-3-(2-nitroethyl)benzene to a 10 mL glass vial containing 5 mL of the target organic solvent.

-

Causality: An excess of solid must remain visible at all times. If the solid completely dissolves, the solution is not saturated, and the resulting data will reflect a concentration, not the thermodynamic solubility limit.

Step 2: Thermal Equilibration

-

Action: Seal the vials and place them in a temperature-controlled incubator shaker (e.g., 25.0 ± 0.1 °C) at 200 RPM for 24 to 48 hours[6].

-

Causality: Solubility is an enthalpy-driven process (

). Even minor temperature fluctuations can cause supersaturation or premature precipitation. A 48-hour window ensures kinetic dissolution barriers are overcome, achieving true thermodynamic equilibrium.

Step 3: Phase Separation (Filtration/Centrifugation)

-

Action: Remove the vials and immediately separate the solid from the liquid phase. Centrifuge at 10,000 RPM for 10 minutes, or filter through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 1-2 mL of the filtrate[5].

-

Causality: Polymeric filter membranes can adsorb lipophilic nitroaromatics. Discarding the initial filtrate pre-saturates the membrane, ensuring the subsequent collected volume accurately represents the solution's concentration.

Step 4: HPLC-UV Quantification

-

Action: Dilute the supernatant with the mobile phase (e.g., 60:40 Acetonitrile:Water) to fall within the linear range of a pre-established calibration curve. Analyze via HPLC using a C18 column and a UV detector set to the appropriate

(typically ~260-280 nm for nitroaromatics). -

Causality: Direct injection of highly concentrated organic solvents can cause peak distortion (the "solvent effect"). Dilution in the mobile phase ensures sharp peak morphology and precise integration.

Solvent Selection Guide for Applied Workflows

Based on the physicochemical profile and thermodynamic modeling, solvent selection should be tailored to the specific operational objective.

Table 2: Application-Specific Solvent Recommendations

| Application | Recommended Solvent(s) | Technical Rationale |

| Chemical Synthesis (Reduction) | Ethanol, Methanol | Protic solvents stabilize transition states during the reduction of nitro groups to amines (e.g., catalytic hydrogenation). |

| Chromatographic Purification | Hexane / Ethyl Acetate blends | Allows for fine-tuning of polarity. The compound's low solubility in hexane and high solubility in EtOAc creates an ideal gradient window. |

| Recrystallization | Toluene / Heptane | Dissolves well in hot toluene due to |

| Spectroscopic Analysis (NMR) | Chloroform-d ( |

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Available at: [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Available at:[Link]

-

Kawakami, K., et al. (2020). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Journal of Pharmaceutical Sciences. Available at:[Link]

-

U.S. Environmental Protection Agency (EPA). (2018). Determination of Water Solubility Using the Shake Flask Method OPPTS Guidelines. Available at: [Link]

Sources

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. kinampark.com [kinampark.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

The Molecular Evolution of Nitroaromatic Energetic Materials: From Sensitized Dyes to Insensitive High Explosives

Executive Summary

The historical trajectory of nitroaromatic energetic materials is a masterclass in applied physical organic chemistry. For researchers, synthetic chemists, and drug development professionals, the evolution from picric acid to 2,4,6-trinitrotoluene (TNT), and ultimately to 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), perfectly illustrates how manipulating steric hindrance, electronic resonance, and crystal lattice networks can fundamentally alter a molecule's kinetic sensitivity and thermodynamic output. This whitepaper dissects the mechanistic causality behind these generational shifts, providing validated synthetic protocols and continuous-flow methodologies that bridge the gap between munitions development and modern pharmaceutical manufacturing.

The First Generation: Picric Acid and the Causality of Sensitization

Originally synthesized in 1771 by British chemist Peter Woulfe via the nitration of indigo, picric acid (2,4,6-trinitrophenol) was initially utilized as a yellow textile dye and a pharmaceutical antiseptic for burn treatments[1][2]. It was not until the 19th century that its profound explosive capabilities were fully weaponized, most notably adopted by the French military in 1886 under the name "melinite"[1][2].

The Mechanistic Flaw: Metal Picrate Formation

From a synthetic standpoint, the hydroxyl group on the phenol ring is highly activating, directing the electrophilic aromatic substitution of nitro groups to the ortho and para positions with ease. However, this same hydroxyl group was the molecule's fatal flaw. The strongly electron-withdrawing nature of the three nitro groups renders the phenolic proton highly acidic.

When housed in metal artillery shells, ambient moisture allowed the acidic proton to react with transition metals (such as lead, iron, and copper) to form metal picrate salts[3][4]. The Causality: While pure picric acid requires substantial energy to detonate, these metal picrates are kinetically unstable and extraordinarily sensitive to mechanical shock and friction[4]. This unintended in-situ synthesis led to catastrophic premature detonations, most infamously contributing to the devastating 1917 Halifax Explosion[3].

The Second Generation: TNT and the Era of Melt-Castables

To eliminate the formation of shock-sensitive metal salts, chemical engineers replaced the acidic hydroxyl group with a non-acidic methyl group, yielding 2,4,6-trinitrotoluene (TNT). The methyl group is weakly activating and sterically shields the aromatic core, resulting in a highly stable molecule that does not react with metal casings. Crucially, TNT possesses a low melting point (80.3 °C), allowing it to be safely melted using steam and cast directly into munitions—a logistical triumph that defined 20th-century ordnance[5][6].

Modernizing Synthesis: The Shift to Flow Chemistry

Traditionally, the stepwise nitration of toluene to TNT required highly hazardous fuming sulfuric acid (oleum) and anhydrous nitric acid, posing severe risks of exothermic thermal runaway[7][8]. Today, mirroring safety advancements in Active Pharmaceutical Ingredient (API) manufacturing, the synthesis of TNT has been adapted to continuous flow chemistry.

The Causality of Flow: Microfluidic flow reactors provide an immense surface-area-to-volume ratio, facilitating instantaneous heat dissipation. This precise thermal control suppresses oxidative side reactions and allows chemists to achieve >99% conversion using standard nitrating mixtures (65% HNO3 / 98% H2SO4) at elevated temperatures, drastically reducing the volume of energetic material at risk at any given moment[7][8].

Continuous flow chemistry workflow for the safe synthesis of TNT from 2,4-DNT.

Protocol 1: Continuous Flow Synthesis of TNT

Self-Validating System: The continuous in-line quench ensures that any unreacted acid is immediately neutralized, preventing post-reactor thermal excursions.

-

Precursor Preparation: Prepare a liquid feed of 2,4-DNT (either dissolved in a compatible inert solvent or maintained as a melt) and a separate feed of the nitrating mixture (65% HNO3 and 98% H2SO4)[7].

-

Flow Configuration: Prime dual automated syringe pumps connected to a microfluidic flow reactor equipped with active Peltier thermal regulation.

-

Reaction Execution: Pump the DNT stream and nitrating mixture into a micromixer. Maintain the reactor coil strictly between 110–150 °C. Calibrate flow rates to achieve a residence time of exactly 10 to 30 minutes[8].

-

Quenching & Isolation: Direct the reactor effluent directly into a continuous ice-water quench. The rapid temperature drop induces the immediate precipitation of solid 2,4,6-TNT[7].

-

Validation: Isolate the precipitate via vacuum filtration, wash with cold water until the filtrate is pH neutral, and verify >99% conversion via HPLC-DAD[8].

The Third Generation: TATB and the Zenith of Insensitive High Explosives

As aerospace and deep-oil-well exploration demanded materials capable of surviving extreme thermal and mechanical shock, the focus shifted to Insensitive High Explosives (IHE). The pinnacle of this research is TATB (1,3,5-triamino-2,4,6-trinitrobenzene)[9][10].

The Causality of Insensitivity: Push-Pull Dynamics and Lattice Engineering

TATB's remarkable stability defies the typical behavior of high-energy materials. This is achieved through two distinct molecular phenomena:

-

Electronic "Push-Pull" Resonance: The alternating electron-donating amino (-NH2) groups and electron-withdrawing nitro (-NO2) groups create a highly delocalized, stable aromatic π-system[10].

-

Crystal Lattice Engineering: The molecule engages in extensive intra- and intermolecular hydrogen bonding. This creates a dense, graphite-like layered crystal structure. When subjected to mechanical shock, these layers slide over one another, safely dissipating kinetic energy as heat rather than triggering the homolytic bond cleavage required for detonation[10].

Advanced Synthetic Pathways

The traditional synthesis of TATB relies on the nitration of 1,3,5-trichlorobenzene (TCB) followed by amination[11]. However, TCB is an expensive, environmentally hazardous starting material[12]. Modern green chemistry approaches utilize Vicarious Nucleophilic Substitution (VNS) . This elegant pathway allows chemists to directly aminate surplus picric acid or ammonium picrate (Explosive D) using 4-amino-1,2,4-triazole, effectively recycling millions of pounds of hazardous legacy munitions into high-value TATB[9][10][12].

Comparative synthesis pathways for TATB: Traditional TCB route vs. Green VNS route.

Protocol 2: Synthesis of TATB via Traditional TCB Amination

Self-Validating System: The rigorous washing step is critical; residual ammonium chloride acts as a hygroscopic impurity that degrades the long-term stability of the TATB crystal lattice.

-

Nitration (TCTNB Formation): In a heavy-duty reaction vessel, combine 1,3,5-trichlorobenzene (TCB) with a mixture of 25-30% oleum and an excess of 90-95% fuming nitric acid[11].

-

Thermal Activation: Heat the mixture to 150 °C under vigorous mechanical stirring for exactly 2.5 hours to force the sterically hindered nitrations[11].

-

Intermediate Isolation: Quench the reaction by carefully pouring the mixture into a large volume of ice water. Isolate the resulting 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) precipitate via vacuum filtration (Expected yield: ~91%)[11].

-

Nucleophilic Substitution: Dissolve the isolated TCTNB in anhydrous toluene. Introduce dry ammonia gas into the solution while maintaining the temperature at 150 °C[11]. The ammonia acts as a nucleophile, displacing the chloride leaving groups.

-

Purification: The TATB product will precipitate from the toluene solution. Filter the crude product and wash exhaustively with hot water to remove all traces of the ammonium chloride byproduct[11].

Quantitative Data: Generational Comparison

The evolution of these compounds demonstrates a clear trend: optimizing the balance between physical density (which dictates detonation velocity) and thermal/mechanical stability.

| Compound | Chemical Formula | Density (g/cm³) | Detonation Velocity (m/s) | Melting Point (°C) | Primary Application / Status |

| Picric Acid (TNP) | C6H3N3O7 | 1.76 | ~7,350 | 122.5 | Historical Artillery / Replaced due to metal salt sensitivity |

| TNT | C7H5N3O6 | 1.65 | ~6,900 | 80.3 | Global Standard / Melt-castable munitions base |

| TATB | C6H6N6O6 | 1.93 | ~8,000 | >350 (Decomposes) | Modern Insensitive High Explosive (IHE) / Deep oil well charges |

Conclusion

The historical progression of nitroaromatic energetic materials is a testament to the power of rational molecular design. By understanding the causality behind molecular failures—such as the acidic proton in picric acid—chemists successfully engineered the melt-castable utility of TNT. Pushing the boundaries further, the integration of push-pull electronics and hydrogen-bonded lattices birthed TATB, an explosive so stable it requires specialized initiation. Today, the methodologies used to synthesize these compounds, particularly continuous flow chemistry and Vicarious Nucleophilic Substitution, are driving innovations far beyond munitions, heavily influencing the safe, scalable synthesis of complex pharmaceutical APIs.

References

- Understanding the Chemistry and Safety of Picric Acid: A Comprehensive Guide.

- Picric acid and picr

- Picric acid | Explosive, Synthesis, Deton

- Overview of Picric Acid Uses and History. Scribd.

- Chemical conversion of energetic m

- Picric acid. Sciencemadness Wiki.

- Application in the synthesis of other energetic materials like DATB and T

- Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. PMC - NIH.

- US7057073B2 - Synthesis of trinitrophloroglucinol and triaminotrinitrobenzene (TATB).

- Investigation into the Synthesis of Several TATB-Inspired Energetic M

- Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry.

- A new cocrystal explosive trinitrotoluene (TNT):1-amino-4-bromonaphthalene with reduced sensitivity. TÜBİTAK Academic Journals.

- Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole. MDPI.

Sources

- 1. Understanding the Chemistry and Safety of Picric Acid: A Comprehensive Guide | Extrapolate [extrapolate.com]

- 2. Picric acid | Explosive, Synthesis, Detonator | Britannica [britannica.com]

- 3. Picric acid and picrate salts [tc.canada.ca]

- 4. Picric acid - Sciencemadness Wiki [sciencemadness.org]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US7057073B2 - Synthesis of trinitrophloroglucinol and triaminotrinitrobenzene (TATB) - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. jes.or.jp [jes.or.jp]

Comprehensive Technical Guide: 1-Nitro-3-(2-nitroethyl)benzene (PubChem CID 367366)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Physicochemical Profiling, Safety Data, and Chemoselective Synthesis

Executive Summary

1-Nitro-3-(2-nitroethyl)benzene (PubChem CID 367366) is a highly specialized bifunctional building block utilized in advanced organic synthesis and materials science[1]. Featuring both an aromatic nitro group and an aliphatic nitro moiety, this compound offers unique orthogonal reactivity. The presence of these dual functional groups allows researchers to perform selective transformations, such as reducing the aliphatic nitro group to an amine while preserving the aromatic nitro group, making it an invaluable synthon for developing complex heterocycles and pharmaceutical precursors.

Physicochemical Profiling

Understanding the baseline properties of 1-Nitro-3-(2-nitroethyl)benzene is critical for downstream assay development and synthetic planning. The data below synthesizes its core chemical identity[1].

| Property | Value |

| IUPAC Name | 1-nitro-3-(2-nitroethyl)benzene |

| PubChem CID | 367366 |

| Molecular Formula | C8H8N2O4 |

| Molecular Weight | 196.16 g/mol |

| Exact Mass | 196.0484 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface Area | 91.6 Ų |

(Note: Thermochemical phase change behaviors for related m-substituted nitroaromatics, such as 1-ethyl-3-nitrobenzene, can be referenced to model its thermal stability[2].)

Safety Data and Hazard Mitigation (SDS Guidelines)

Handling dinitro compounds requires stringent safety protocols due to their energetic potential and biological toxicity. A self-validating safety system must account for both the chemical reactivity and the physiological mechanisms of exposure.

Toxicological Causality

The hazards of 1-Nitro-3-(2-nitroethyl)benzene are intrinsically linked to its functional groups:

-

Methemoglobinemia Risk: The aromatic nitro group is highly susceptible to enzymatic reduction in vivo (e.g., by hepatic nitroreductases), forming reactive nitroso and hydroxylamine intermediates. These species oxidize the Fe(II) in hemoglobin to Fe(III), severely impairing oxygen transport.

-

Energetic Instability: Due to the high oxygen balance and nitrogen-to-carbon ratio, the compound possesses inherent energetic properties. The alpha-protons of the aliphatic nitro group are highly acidic; exposure to strong bases can deprotonate these sites, forming shock-sensitive nitronate salts.

GHS Classification & Handling Protocol

-

Hazards: Acute Toxicity - Oral (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2A).

-

Engineering Controls: All reactions must be conducted in a high-velocity fume hood behind a blast shield.

-

PPE: Nitrile gloves (double-gloved for extended handling), chemical splash goggles, and a flame-resistant lab coat.

-

Storage: Store in a cool, dry environment away from strong bases, reducing agents, and direct light.

Chemoselective Synthesis Protocol

Synthesizing CID 367366 requires precise chemocontrol. Standard catalytic hydrogenation (e.g., Pd/C, H₂) would indiscriminately reduce both nitro groups, yielding 3-(2-aminoethyl)aniline. To isolate the target dinitro compound, a chemoselective two-step sequence starting from 3-nitrobenzaldehyde is required.

Step 1: Henry (Nitroaldol) Condensation

-

Objective: Form the conjugated nitrostyrene intermediate.

-

Reagents: 3-Nitrobenzaldehyde (1.0 eq), Nitromethane (1.5 eq), Ammonium acetate (0.2 eq), Glacial acetic acid (solvent).

-

Protocol: Dissolve the aldehyde in glacial acetic acid. Add nitromethane and ammonium acetate. Reflux the mixture at 100°C for 4 hours. Monitor via TLC until the starting material is consumed.

-

Mechanistic Causality: Ammonium acetate acts as a bifunctional catalyst. The acetate ion deprotonates nitromethane to form the nucleophilic nitronate, while the ammonium ion activates the aldehyde carbonyl. Acetic acid facilitates the subsequent dehydration of the

-nitro alcohol, driving the equilibrium toward the thermodynamically stable E-1-nitro-3-(2-nitrovinyl)benzene.

Step 2: Chemoselective Reduction

-

Objective: Reduce the alkene double bond without affecting the aliphatic or aromatic nitro groups.

-

Reagents: Sodium borohydride (NaBH₄, 1.2 eq), Silica gel (2 g/mmol substrate), Chloroform/Isopropanol (3:1 v/v).

-

Protocol: Suspend the intermediate in the solvent mixture. Add silica gel and cool the flask to 0°C. Slowly add NaBH₄ in small portions over 15 minutes. Stir for 2 hours at room temperature. Quench carefully with 0.1 M HCl, filter through a Celite pad, and extract with dichloromethane.

-

Mechanistic Causality: Conjugated nitroalkenes are highly prone to polymerization and Michael additions. By utilizing NaBH₄ supported on silica gel, the silica acts as a mild, solid-phase proton source. It rapidly protonates the intermediate nitronate formed upon hydride attack, effectively trapping it before side reactions can occur, yielding the pure 1-nitro-3-(2-nitroethyl)benzene.

Synthesis Workflow Diagram

Chemoselective synthesis workflow for 1-Nitro-3-(2-nitroethyl)benzene via Henry reaction.

Analytical Characterization

To validate the integrity of the synthesized product, the following spectroscopic markers must be confirmed:

-

¹H NMR (CDCl₃): The disappearance of the vinylic protons (typically doublets at ~7.5–8.0 ppm) and the emergence of two distinct triplets at ~3.3 ppm (benzylic CH₂) and ~4.6 ppm (CH₂ adjacent to the aliphatic NO₂) confirm the successful reduction of the double bond.

-

FT-IR Spectroscopy: The presence of strong absorption bands at ~1550 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) corroborates the retention of both the aliphatic and aromatic nitro groups.

-

High-Resolution Mass Spectrometry (HRMS): ESI-TOF analysis should yield an[M-H]⁻ or [M+Na]⁺ peak corresponding to the exact mass of 196.0484 Da.

References[1] Title: 1-Nitro-3-(2-nitroethyl)benzene | C8H8N2O4 | CID 367366 - PubChem

Source: nih.gov URL: [Link]2] Title: 1-Ethyl-3-nitrobenzene - the NIST WebBook Source: nist.gov URL: [Link]

Sources

Methodological & Application

Synthesis of 1-Nitro-3-(2-nitroethyl)benzene via Henry reaction

Application Note: Chemoselective Synthesis of 1-Nitro-3-(2-nitroethyl)benzene

Executive Summary & Scientific Rationale

The synthesis of 1-nitro-3-(2-nitroethyl)benzene from 3-nitrobenzaldehyde represents a critical two-step transformation frequently utilized in the development of bioactive small molecules and pharmaceutical intermediates. The primary challenge in this sequence lies in the second step: the chemoselective reduction of a conjugated nitroalkene to a nitroalkane without disturbing the aromatic nitro group or triggering unwanted dimerization.

This application note details a robust, field-proven methodology. Phase 1 utilizes a classical Henry (nitroaldol) condensation to establish the nitrovinyl intermediate[1]. Phase 2 employs a highly chemoselective reduction protocol utilizing Sodium Borohydride (NaBH₄) assisted by silica gel, a method pioneered to suppress the Michael addition of intermediate nitronates to unreacted starting materials[2].

Reaction pathway for the synthesis of 1-nitro-3-(2-nitroethyl)benzene.

Phase 1: Henry Condensation Protocol

Objective: Synthesis of 1-Nitro-3-(2-nitrovinyl)benzene (CAS: 882-26-8)[1].

Mechanistic Insight: The Henry reaction between 3-nitrobenzaldehyde and nitromethane requires a basic catalyst to generate the nitronate anion. To drive the reaction past the

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-nitrobenzaldehyde (10.0 g, 66.2 mmol) in glacial acetic acid (40 mL).

-

Reagent Addition: Add nitromethane (12.1 g, 198.6 mmol, 3.0 equiv) and ammonium acetate (2.0 g, 26.0 mmol, 0.4 equiv) to the solution. Causality: Ammonium acetate acts as both the base to deprotonate nitromethane and the proton source to facilitate subsequent dehydration.

-

Reflux: Heat the mixture to gentle reflux (approx. 105°C) for 2–4 hours. Monitor reaction progress via TLC (Hexanes:Ethyl Acetate 4:1) until the aldehyde is consumed.

-

Crystallization: Allow the reaction to cool to room temperature, then pour the mixture into 200 mL of ice-cold distilled water under vigorous stirring. A yellow precipitate will form.

-

Isolation: Filter the crude 1-nitro-3-(2-nitrovinyl)benzene under vacuum. Wash the filter cake with cold water (2 x 50 mL) and cold ethanol (20 mL) to remove residual acetic acid and unreacted nitromethane.

-

Drying: Dry the yellow solid in a vacuum oven at 40°C overnight.

Phase 2: Chemoselective Reduction Protocol

Objective: Synthesis of 1-Nitro-3-(2-nitroethyl)benzene.

Mechanistic Insight: Standard NaBH₄ reduction of conjugated nitroalkenes often results in poor yields due to the formation of dimeric side products. This occurs because the intermediate nitronate anion acts as a Michael donor, attacking unreacted nitroalkene[2][5]. By introducing silica gel into the reaction matrix, the weakly acidic surface of the silica rapidly protonates the nitronate intermediate, effectively trapping it as the desired nitroalkane before dimerization can occur[2][6]. Furthermore, this method preserves the aromatic nitro group, which is sensitive to harsher reducing agents.

Step-by-Step Methodology:

-

System Setup: In a 250 mL Erlenmeyer flask, dissolve 1-nitro-3-(2-nitrovinyl)benzene (5.0 g, 25.7 mmol) in a solvent mixture of THF and Methanol (10:1 v/v, 100 mL)[6].

-

Silica Addition: Add 10.0 g of fine silica gel (230-400 mesh) to the solution. Stir vigorously for 10 minutes to ensure uniform suspension and substrate adsorption.

-

Reduction: Cool the flask in a water bath (20°C). Slowly add Sodium Borohydride (NaBH₄) (1.46 g, 38.6 mmol, 1.5 equiv) in small portions over 15 minutes. Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents localized thermal spikes that could compromise chemoselectivity[6].

-

Monitoring: Stir the mixture at room temperature for 40–60 minutes. The disappearance of the intense yellow color (characteristic of the conjugated nitroalkene) serves as a visual indicator of reaction completion, which should be confirmed by TLC[6].

-

Quenching & Workup: Quench the reaction by carefully adding 20 mL of water. Filter the mixture through a Celite pad to remove the silica gel, washing the pad with ethyl acetate (50 mL).

-

Extraction: Concentrate the filtrate under reduced pressure to remove THF/MeOH. Extract the remaining aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude 1-nitro-3-(2-nitroethyl)benzene.

-

Purification: Purify via flash column chromatography (silica gel, Hexanes:Ethyl Acetate gradient) to obtain the pure product.

Experimental workflow for the two-step synthesis protocol.

Comparative Data Analysis

To validate the selection of the NaBH₄/Silica Gel system, the table below summarizes the performance of various alternative reduction methodologies for conjugated nitroalkenes. The silica-assisted approach provides the optimal balance of yield, scalability, and operational safety.

| Reducing Agent / Catalyst System | Primary Product | Typical Yield (%) | Chemoselectivity Profile | Ref |

| NaBH₄ / Silica Gel (THF/MeOH) | Nitroalkane | 85 - 95% | Excellent; prevents dimerization | [2][6] |

| Tri-n-butyltin Hydride (Aqueous) | Nitroalkane | 73 - 92% | Good; requires microwave irradiation | [7] |

| Hantzsch Ester / Organocatalyst | Nitroalkane | 80 - 90% | Excellent; metal-free but high cost | [6] |

| Standard NaBH₄ (No Additives) | Dimer / Mixtures | < 40% | Poor; significant Michael addition | [2][5] |

| Iridium Catalyst / Formic Acid | Ketone | 32 - 72% | Poor for nitroalkanes (yields ketones) | [6] |

References

- ChemScene. "882-26-8 | 1-Nitro-3-(2-nitrovinyl)benzene". ChemScene.

- Sinhababu, A. K., & Borchardt, R. T. "Silica gel-assisted reduction of nitrostyrenes to 2-aryl-1-nitroalkanes with sodium borohydride". Tetrahedron Letters, 1983.

- BenchChem.

- Taylor & Francis. "Microwave-assisted chemoselective reduction of conjugated nitroalkenes to nitroalkanes with aqueous tri-n-butyltin hydride".

Sources

Application Note: Regioselective Nitration of (2-Nitroethyl)benzene

[1]

Executive Summary

The nitration of (2-nitroethyl)benzene (CAS 6125-24-2) is a critical transformation for generating dinitro- precursors used in the synthesis of diamines and complex heterocycles.[1] This protocol utilizes a controlled mixed-acid strategy (sulfuric/nitric acid) to effect Electrophilic Aromatic Substitution (EAS).

Despite the presence of the electron-withdrawing nitro group on the ethyl side chain, the alkyl attachment (

Mechanistic Insight & Directing Effects

The reaction proceeds via the generation of the nitronium ion (

-

Activating Group: The ethyl chain is attached to the benzene ring via a methylene group (

), which activates the ring through hyperconjugation and directs incoming electrophiles to the ortho and para positions.[2] -

Deactivating Influence: The nitro group on the side chain (

) exerts an electron-withdrawing inductive effect. While this weakens the activation relative to simple ethylbenzene, it does not override the ortho/para directing nature of the alkyl attachment. -

Steric Control: The bulky (2-nitroethyl) tail sterically hinders the ortho positions, favoring the formation of the para isomer.

Reaction Pathway Diagram

The following diagram illustrates the formation of the nitronium ion and the subsequent electrophilic attack.

Figure 1: Mechanistic pathway for the nitration of (2-nitroethyl)benzene showing the generation of the active electrophile and regioselective attack.

Safety & Handling (Critical)

WARNING: This protocol involves the synthesis of a polynitrated aromatic compound.

-

Explosion Hazard: Dinitro compounds can be energetic. Never heat the reaction mixture above 60°C.

-

Acid Burns: Concentrated

and -

Exotherm: The mixing of acids and the nitration reaction are highly exothermic.[4] Strict adherence to temperature limits is required to prevent runaway reactions.[4]

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| (2-Nitroethyl)benzene | 1.0 | Substrate | Liquid, purify if colored |

| Nitric Acid (65-70%) | 1.2 | Reagent | |

| Sulfuric Acid (Conc.) | ~10 vol | Solvent/Cat. | |

| Dichloromethane (DCM) | N/A | Extraction | HPLC Grade |

| Sodium Bicarbonate | N/A | Neutralization | Sat. Aqueous Solution |

Step-by-Step Methodology

Step 1: Preparation of the Nitrating Mixture [2][6][7][8]

-

Place a 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel in an ice-salt bath (-5°C to 0°C).

-

Add concentrated

(5 mL per gram of substrate). -

Slowly add concentrated

(1.2 equivalents) to the sulfuric acid with stirring.

Step 2: Substrate Addition

-

Pre-cool the (2-nitroethyl)benzene (neat).

-

Add the substrate dropwise to the nitrating mixture over 30–45 minutes.

-

Note: If the substrate is too viscous or solidifies, it may be dissolved in a minimal amount of nitromethane or additional sulfuric acid.

-

Control: Ensure temperature does not exceed 15°C during addition to minimize oxidation of the side chain.

-

Step 3: Reaction & Monitoring

-

Once addition is complete, allow the mixture to stir at 0°C for 30 minutes.

-

Slowly warm to Room Temperature (20–25°C) and stir for 1–2 hours.

-

Monitor: Check reaction progress via TLC (Silica, 20% EtOAc/Hexanes). The product will be more polar (lower

) than the starting material.-

Endpoint: Disappearance of starting material spot.

-

Step 4: Quench & Workup

-

Pour the reaction mixture slowly onto a slurry of crushed ice (~50 g per gram of substrate) with vigorous stirring. The product may precipitate as a gummy solid or oil.

-

Extract the aqueous mixture with Dichloromethane (

volumes). -

Combine organic layers and wash sequentially with:

-

Cold water (

). -

Saturated

(until effervescence ceases). -

Brine (

).

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification (Isomer Separation) The crude residue typically contains a mixture of para (major) and ortho (minor) isomers.

-

Recrystallization (Targeting para): Dissolve the crude oil in hot Ethanol (95%). Cool slowly to 0°C. The para-isomer, being more symmetrical, typically crystallizes out first.

-

Chromatography (Optional): If high purity is required or if the ortho isomer is needed, purify via silica gel column chromatography (Gradient: 0%

20% EtOAc in Hexanes).

Workflow Visualization

Figure 2: Operational workflow for the nitration process, highlighting critical temperature control points.

Analytical Characterization

Validating the structure of the para-isomer is essential. The following spectral features are diagnostic.

| Technique | Diagnostic Feature | Interpretation |

| Protons ortho to the ring nitro group (deshielded). | ||

| Protons meta to the ring nitro group. AA'BB' pattern confirms para substitution. | ||

| IR Spectroscopy | 1520, 1345 | Strong |

| Mass Spec | Molecular ion confirmation (MW ~194.19). |

Troubleshooting & Optimization

-

Issue: Low Yield / Recovery.

-

Cause: Product may be slightly soluble in water or trapped in the acid layer.

-

Solution: Perform multiple extractions with DCM. Ensure the aqueous layer is fully neutralized if the product is acid-sensitive (though nitro compounds are generally stable to acid).

-

-

Issue: Formation of Dinitro- impurities (Trinitration). [1]

-

Cause: Temperature too high or excess

. -

Solution: Keep reaction strictly

. Use stoichiometric

-

-

Issue: Oily Product (Failure to Crystallize).

-

Cause: Presence of ortho isomer prevents lattice formation.

-

Solution: Seed with a pure crystal if available, or triturace with cold hexanes/ether to induce precipitation.

-

References

- Nitration of Alkylbenzenes: Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms. VCH Publishers, 1989.

-

Directing Effects in EAS: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007.

-

Synthesis of Nitroethylbenzene Derivatives

- Safety in Nitration: Agrawal, J. P.; Hodgson, R. D. Organic Chemistry of Explosives. Wiley, 2007.

Sources

- 1. Buy (2-Nitroethyl)benzene | 6125-24-2 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. Nitration Of Benzene- Introduction, Mechanism And Solved Examples [themasterchemistry.com]

- 5. quora.com [quora.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl nitrobenzene - Google Patents [patents.google.com]

- 9. stmarys-ca.edu [stmarys-ca.edu]

- 10. Benzene, 1-(2-bromoethyl)-4-nitro- [webbook.nist.gov]

- 11. Synthonix, Inc > 5339-26-4 | 1-(2-Bromoethyl)-4-nitrobenzene [synthonix.com]

- 12. manchesterorganics.com [manchesterorganics.com]

- 13. 1-(2-Bromoethyl)-4-nitrobenzene, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

Selective reduction of 1-nitro-3-(2-nitrovinyl)benzene to nitroethyl analog

Executive Summary

This guide details the protocol for the chemoselective reduction of 1-nitro-3-(2-nitrovinyl)benzene (also known as m-nitro-β-nitrostyrene) to its saturated analog, 1-nitro-3-(2-nitroethyl)benzene .

The Challenge: This transformation presents a specific chemoselectivity trilemma. The substrate contains three reducible functionalities:

-

The Aliphatic Nitro Group (–NO₂): Susceptible to reduction to amines or conversion to carbonyls (Nef reaction).

-

The Aromatic Nitro Group (Ar-NO₂): Highly susceptible to reduction to anilines (Ar-NH₂) under catalytic hydrogenation or metal-mediated conditions (e.g., Fe/HCl, H₂/Pd).

The Solution: The protocols below utilize Sodium Borohydride (NaBH₄) in specific solvent systems. Unlike catalytic hydrogenation or dissolving metal reductions, borohydride acts as a nucleophilic hydride source. It selectively performs a 1,4-conjugate addition to the nitroalkene (Michael acceptor) without possessing the potential to reduce the electron-deficient aromatic nitro group under these specific conditions.

Mechanistic Insight & Logic

The success of this reaction relies on the "Soft-Soft" interaction principle. The β-carbon of the nitroalkene is soft and electrophilic. The hydride (:H⁻) from NaBH₄ attacks this position, generating a nitronate intermediate.

Critical Distinction:

-

Direct 1,2-Addition: Attacks the nitro group directly (undesired).

-

Conjugate 1,4-Addition: Attacks the alkene (desired).

By maintaining a controlled pH (via silica gel or acetic acid buffer), the nitronate intermediate is protonated to form the nitroalkane rather than undergoing the Nef reaction (which would yield a ketone/aldehyde).

Figure 1: Reaction Mechanism Pathway

Caption: Mechanistic pathway highlighting the critical 1,4-addition of hydride and subsequent protonation to the nitroalkane, avoiding the Nef reaction side-path.

Experimental Protocols

Two validated protocols are provided. Protocol A is preferred for high purity and ease of workup (heterogeneous). Protocol B is the standard homogeneous method for larger scales.

Protocol A: Silica Gel Supported Reduction (Heterogeneous)

Best for: Small to medium scale (100 mg - 5 g), high chemoselectivity, easy purification.

Reagents:

-